![molecular formula C6H11NO3 B555839 N-Formyl-L-valine CAS No. 4289-97-8](/img/structure/B555839.png)
N-Formyl-L-valine
Overview
Description
N-Formyl-L-valine (NFV) is an amino acid derivative that has been studied for its potential applications in various scientific and medical research fields. It is a naturally occurring amino acid derivative found in some proteins, and is also known as formylvaline or formyl-L-valine. NFV is synthesized in a two-step reaction, which involves the conversion of L-valine to its corresponding aldehyde, followed by the coupling of this aldehyde with formic acid. It is a versatile molecule, with a wide range of applications in biochemistry and pharmacology.
Scientific Research Applications
Synthesis of Formyl Amides
N-Formyl-L-valine: is utilized in the N-formylation of amines or nitroarenes, which is a key reaction for producing formyl amides . These formyl amides are valuable intermediates in pharmacological syntheses and serve as important building blocks in synthetic and industrial organic chemistry .
Catalyst Preparation
The compound plays a role in the preparation of heterogeneous nanocatalysts . These catalysts are significant due to their thermal stability, reusability, large specific surface area, and high catalytic performance. Nanotechnological advancements have led to new methods for creating these specific (nano)catalysts .
Eco-friendly Media for Reactions
N-Formyl-L-valine: is involved in reactions conducted in eco-friendly and green media, including water, polyethylene glycol, and ionic liquids, as well as under solvent-free conditions. This aligns with the growing emphasis on sustainable and green chemistry practices .
Antimicrobial Agents
Research has been conducted on derivatives of N-Formyl-L-valine for their potential as antimicrobial agents. These compounds have shown promise in fighting Gram-positive pathogens and particularly in targeting biofilm-associated infections caused by Enterococcus faecium .
Antioxidant Activity
N-Formyl-L-valine derivatives have been evaluated for their antioxidant activity through various assays. This property is crucial for reducing oxidative stress, which can lead to cellular damage and is implicated in numerous diseases .
Toxicity Testing
The toxicity of N-Formyl-L-valine derivatives has been assessed using alternative testing methods, such as the freshwater cladoceran Daphnia magna Straus. This is important for determining the safety profile of new compounds before they are further developed for clinical use .
Drug Design
The compound’s derivatives are used in drug design due to their promising therapeutic potential. They are designed and synthesized with specific fragments that enhance their biological activity and are characterized through various spectroscopic techniques .
In Silico Studies
In silico studies are performed on N-Formyl-L-valine derivatives to predict their antimicrobial effect and toxicity. This computational approach is a cost-effective way to screen compounds before they undergo expensive and time-consuming in vitro and in vivo testing .
properties
IUPAC Name |
(2S)-2-formamido-3-methylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-4(2)5(6(9)10)7-3-8/h3-5H,1-2H3,(H,7,8)(H,9,10)/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBYYLBWFBPAOKU-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Formyl-L-valine | |
CAS RN |
4289-97-8 | |
Record name | N-Formyl-L-valine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4289-97-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-formyl-L-valine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.083 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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